Lead(2+);oxolead;sulfate

Vue d'ensemble

Description

Lead(2+);oxolead;sulfate, also known as tribasic lead sulfate (IUPAC name: lead(2+); oxolead; sulfate), is a compound with the chemical formula Pb₄O₃(SO₄) and CAS Registry Number 12202-17-4 . It is structurally distinct from simpler lead sulfates like lead(II) sulfate (PbSO₄) due to its mixed oxide-sulfate framework. This compound is industrially significant, particularly in battery manufacturing, pigments, and anticorrosion coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lead(II) sulfate can be synthesized through several methods. One common laboratory method involves the reaction of lead(II) nitrate with sulfuric acid:

Pb(NO3)2+H2SO4→PbSO4+2HNO3

Another method involves the precipitation reaction between lead(II) nitrate and a soluble sulfate salt, such as potassium sulfate:

Pb(NO3)2+K2SO4→PbSO4+2KNO3

Industrial Production Methods

In industrial settings, lead(II) sulfate is often produced as a byproduct of the lead refining process. The crude lead is first smelted to remove impurities, and the resulting lead bullion is then subjected to electrorefining. During this process, lead(II) sulfate forms as a precipitate and is collected for further use.

Analyse Des Réactions Chimiques

Types of Reactions

Lead(II) sulfate undergoes various chemical reactions, including:

Oxidation: Lead(II) sulfate can be oxidized to lead(IV) oxide in the presence of strong oxidizing agents.

Reduction: It can be reduced to metallic lead using reducing agents such as hydrogen gas.

Substitution: Lead(II) sulfate can react with other sulfates to form different lead compounds.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Reactions with other sulfate salts like barium sulfate or calcium sulfate.

Major Products Formed

Oxidation: Lead(IV) oxide (PbO₂)

Reduction: Metallic lead (Pb)

Substitution: Formation of other lead compounds depending on the reacting sulfate salt.

Applications De Recherche Scientifique

One of the most significant applications of Lead(II) sulfate is in lead-acid batteries. In this context, Lead(II) sulfate serves as an active material in the battery's electrodes. During discharge, lead dioxide () and sponge lead () react with sulfuric acid to form Lead(II) sulfate, which is then converted back during charging.

Case Study: Battery Efficiency

Research indicates that optimizing the particle size of Lead(II) sulfate can enhance the efficiency and lifespan of lead-acid batteries. Smaller crystal sizes improve surface area contact, leading to better charge/discharge cycles and reduced degradation over time .

Pigments and Coatings

Lead(II) sulfate is utilized in manufacturing pigments for paints and coatings. Its opacity and durability make it suitable for use in various applications where color stability is crucial.

| Application | Type | Characteristics |

|---|---|---|

| Paints | Pigment | High opacity, weather resistance |

| Coatings | Protective | Corrosion resistance |

Case Study: Environmental Impact

A study on the environmental impact of lead-based pigments highlights the need for safer alternatives due to toxicity concerns associated with lead compounds. However, Lead(II) sulfate remains a common choice in specific industrial applications where performance outweighs these risks .

Laboratory Reagent

In analytical chemistry, Lead(II) sulfate is employed as a reagent for various reactions. It is used in qualitative analysis to identify the presence of sulfate ions through precipitation reactions.

Example Reaction:

This reaction demonstrates how Lead(II) sulfate can facilitate the detection of barium ions by forming a precipitate .

Research on Hybrid Energy Storage

Recent advancements in energy storage technologies have explored carbon-lead blends that include Lead(II) sulfate for use in hybrid energy storage devices. These materials enhance charge retention and cycling stability, making them promising candidates for future battery technologies .

Mécanisme D'action

The mechanism of action of lead(II) sulfate involves its interaction with biological molecules and cellular components. Lead ions can substitute for other metal ions in enzymes and proteins, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The primary molecular targets include metalloenzymes, ion channels, and transport proteins.

Comparaison Avec Des Composés Similaires

Chemical Structure and Composition

- Tribasic Lead Sulfate (Pb₄O₃(SO₄)) : Contains a combination of Pb²⁺, PbO (oxolead), and sulfate ions in a 3:1 ratio .

- Lead(II) Sulfate (PbSO₄) : A simple sulfate with a 1:1 ratio of Pb²⁺ and SO₄²⁻ .

- Lanarkite (PbO·PbSO₄) : A lead oxide sulfate mineral with a 1:1 ratio of PbO and PbSO₄ .

- Blue Basic Lead Sulfate: A heterogeneous mixture of PbSO₄, PbO, PbS, PbSO₃, and ZnO .

Solubility and Dissolution Behavior

Lead sulfate dissolves less readily than lead oxide or sulfide in solvents like reline, ethaline, and glyceline .

Thermodynamic Stability

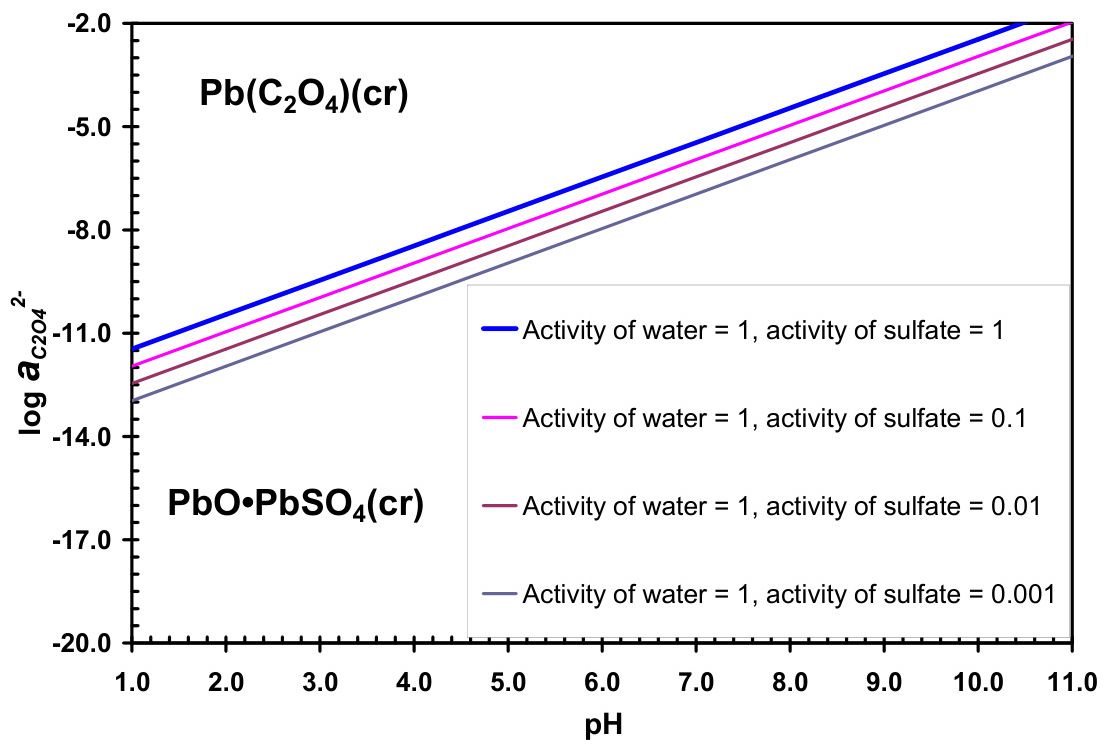

- Tribasic Lead Sulfate : Stable under moderate sulfate activity (log aSO₄²⁻ = −3 to 0) and neutral pH (6–8) .

- Lanarkite (PbO·PbSO₄) : Forms at pH 3–6 and higher sulfate activities (log aSO₄²⁻ > −2) .

- Lead Dioxide (PbO₂) : Converts to PbSO₄ under acidic conditions (pH < 2) and low sulfate activity .

Toxicity and Environmental Impact

All lead compounds are toxic, with PbSO₄ classified as hazardous (R61: may harm unborn children; R50/53: toxic to aquatic life) . Blue basic lead sulfate shares similar risks, including reproductive toxicity .

Data Tables

Table 1: Key Physicochemical Properties

Table 2: Dissolution in Deep Eutectic Solvents (DES)

| DES Type | Dissolved Lead (mg/kg) |

|---|---|

| PbSO₄ | |

| Reline | 50–100 |

| Ethaline | 80–120 |

| Glyceline | 60–90 |

| PbO | |

| Reline | 200–300 |

| Ethaline | 350–400 |

| Glyceline | 250–300 |

Activité Biologique

Lead(II) oxolead sulfate, commonly referred to as lead sulfate (PbSO₄), is a compound of significant interest due to its various biological activities and toxicological implications. This article explores the biological activity of lead sulfate, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Lead sulfate is a white solid with the chemical formula PbSO₄. It is poorly soluble in water and has a crystalline structure similar to that of celestite and barite, adopting an orthorhombic crystal system. Each lead ion in the structure is coordinated by oxygen atoms from sulfate ions, forming complex polyhedral arrangements.

| Property | Description |

|---|---|

| Molecular Formula | PbSO₄ |

| Molecular Weight | 303.26 g/mol |

| Appearance | White crystalline solid |

| Solubility | Poorly soluble in water |

Mechanisms of Biological Activity

Lead sulfate exhibits various biological activities primarily through its interaction with cellular components and enzymatic pathways:

- Enzyme Inhibition : Lead competes with essential metals such as calcium and zinc for binding sites on enzymes. This competitive inhibition can disrupt normal physiological processes, particularly in neurotransmitter release and heme biosynthesis. For instance, lead inhibits delta-aminolevulinic acid dehydratase (ALAD), an enzyme crucial for heme synthesis, leading to anemia and other hematological disorders .

- Neurotoxicity : Lead's interference with calcium signaling pathways can impair neuronal function. It has been shown to inhibit calmodulin binding, which is essential for various intracellular signaling processes. This inhibition can lead to altered neurotransmitter release and contribute to cognitive deficits observed in lead-exposed individuals .

- Cellular Effects : Lead sulfate can affect cell proliferation and apoptosis through its action on protein kinases such as protein kinase C (PKC). By modulating PKC activity, lead can influence cell cycle regulation and promote tumorigenesis under certain conditions .

Toxicological Implications

The toxicological profile of lead sulfate is well-documented, highlighting its cumulative toxicity and potential for causing significant health issues:

- Acute Toxicity : Exposure to lead sulfate can result in gastrointestinal distress, neurological symptoms, and renal damage. The compound is considered a cumulative poison, meaning that repeated exposure can lead to progressively severe health effects .

- Chronic Effects : Long-term exposure is associated with developmental delays in children, hypertension, and reproductive toxicity. The central nervous system is particularly vulnerable to lead toxicity, manifesting as cognitive impairments and behavioral issues .

Case Studies

Several studies have documented the effects of lead sulfate exposure:

- Case Study 1 : A study involving children in urban areas found that elevated blood lead levels correlated with decreased IQ scores and increased behavioral problems. The study emphasized the need for public health interventions to reduce exposure to lead sources .

- Case Study 2 : Research on occupational exposure among battery manufacturing workers showed a significant incidence of lead-related health issues, including hypertension and chronic kidney disease. This highlights the importance of monitoring and regulating occupational exposure limits .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing high-purity lead(II) sulfate for structural analysis?

Lead(II) sulfate can be synthesized by reacting lead(II) nitrate with sulfuric acid under controlled conditions. Key steps include:

- Precipitation method : Slowly add 0.1 M H₂SO₄ to 0.1 M Pb(NO₃)₂ solution while stirring, followed by vacuum filtration and washing with deionized water to remove nitrate residues .

- Purity validation : Confirm crystallinity via X-ray diffraction (XRD) and assess purity using inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., PbO or unreacted precursors) .

- Thermal stability testing : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures (>1,000°C) and identify intermediate phases .

Q. How can researchers characterize the solubility behavior of PbSO₄ in aqueous systems under varying ionic strengths?

- Experimental design : Prepare saturated PbSO₄ solutions in deionized water and ionic media (e.g., Na₂SO₄ or KNO₃) at concentrations from 0.01 M to 1.0 M.

- Data collection : Measure solubility via gravimetric analysis after 24-hour equilibration at 25°C, ensuring pH stability (4.5–6.0) to avoid hydrolysis .

- Limitations : Account for Pb²⁺ adsorption onto glassware by using acid-washed polyethylene containers .

Q. What spectroscopic techniques are most effective for confirming the identity of PbSO₄ in mixed lead-containing samples?

- XRD : Compare diffraction patterns with reference data (ICDD PDF 00-036-1461) to confirm orthorhombic crystal structure .

- FTIR : Identify sulfate vibrational modes (ν₃ asymmetric stretch at ~1,100 cm⁻¹ and ν₁ symmetric stretch at ~980 cm⁻¹) .

- SEM-EDS : Use scanning electron microscopy with energy-dispersive X-ray spectroscopy to map elemental composition and detect surface contaminants .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in PbSO₄ dissolution rates reported across different pH and redox conditions?

- Controlled variable testing : Design experiments isolating pH (2–10), Eh (via inert gas purging), and ligand presence (e.g., organic acids).

- Kinetic modeling : Apply the shrinking-core model to differentiate surface reaction vs. diffusion-controlled dissolution mechanisms .

- Data reconciliation : Compare results with thermodynamic databases (e.g., PHREEQC) to identify deviations caused by non-ideal solid-solution behavior .

Q. What strategies are recommended for quantifying PbSO₄’s bioavailability in environmental matrices while minimizing analytical interference?

- Sequential extraction : Use the Tessier protocol to isolate PbSO₄ from other Pb phases (e.g., carbonates or sulfides) in soil/sediment samples .

- Synchrotron-based XANES : Perform speciation analysis to distinguish PbSO₄ from adsorbed Pb²⁺ on mineral surfaces .

- Quality control : Include certified reference materials (e.g., NIST SRM 2711a) to validate recovery rates and detection limits .

Q. How can researchers address discrepancies in PbSO₄ toxicity studies related to dermal vs. inhalation exposure pathways?

- In vitro assays : Use reconstructed human epidermis (RhE) models to measure PbSO₄ permeation rates, comparing results with in vivo rodent data .

- Dosimetry adjustments : Normalize exposure doses by particle size (e.g., PM₂.₅ vs. PM₁₀) using aerodynamic classifiers .

- Meta-analysis : Apply random-effects models to aggregate toxicity data, controlling for confounding variables like co-exposure to other heavy metals .

Q. Methodological Considerations

Q. What statistical approaches are suitable for analyzing PbSO₄’s dose-response relationships in chronic exposure studies?

- Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism to estimate EC₅₀ values .

- Uncertainty quantification : Apply Monte Carlo simulations to propagate errors from solubility measurements and bioaccessibility assays .

Q. How should researchers design experiments to investigate PbSO₄’s role in sulfate-reducing bacterial (SRB) systems?

- Microcosm setup : Anaerobically incubate PbSO₄ with Desulfovibrio vulgaris in lactate-amended media at 30°C.

- Endpoint analysis : Track PbS formation via XRD and measure H₂S production using gas chromatography .

- Controls : Include abiotic systems and PbCO₃-amended samples to differentiate biotic vs. abiotic reduction pathways .

Q. Data Presentation Guidelines

- Tables : Include solubility data with standard deviations (Table 1) and XRD peak assignments (Table 2) .

- Figures : Use Arrhenius plots for dissolution kinetics and heatmaps for toxicity dose-response relationships .

Q. Safety and Compliance

Propriétés

IUPAC Name |

lead(2+);oxolead;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNLQBHIXGZMQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Pb4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

9.7e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.